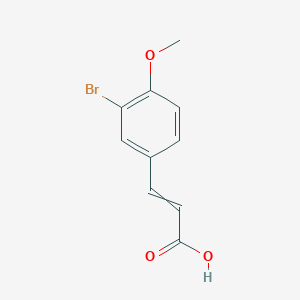

3-溴-4-甲氧基肉桂酸

描述

3-Bromo-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化性能和生物活性: 香草酸(4-羟基-3-甲氧基肉桂酸),与3-溴-4-甲氧基肉桂酸密切相关,以其抗氧化性能而闻名。这种天然产物对与氧化应激相关的疾病,包括癌症、糖尿病和神经退行性疾病,提供了有益效果 (Silva & Batista, 2017)。

定量分析方法: 由于香草酸及其寡聚体具有很高的抗氧化性能,并且在食品、健康和化妆品行业具有潜在应用,因此对其进行定量分析至关重要。已经开发了各种分析方法用于此目的 (Barberousse et al., 2008)。

癌症研究: 发现α-氰基-4-羟基-3-甲氧基肉桂酸能够抑制人类乳腺癌细胞的增殖并诱导凋亡,突显其作为化疗药物的潜力 (Hamdan et al., 2013)。

光化学反应产物: 衍生物4-甲氧基肉桂酸-3'-甲基丁酯的光化学反应导致各种产物的形成,突显了该化合物在化学合成中的潜力 (Schrader et al., 1994)。

治疗应用: 香草酸由于其抗氧化和抗炎作用,在治疗糖尿病、癌症、肺部和心血管疾病方面具有治疗应用。它还表现出一系列生物活性,如抗癌、抗过敏、抗微生物、抗病毒、肝保护等 (Babbar et al., 2021)。

营养保健应用: 植物来源的对甲氧基肉桂酸(p-MCA)已广泛用于治疗和营养保健应用。它表现出包括抗糖尿病、抗癌、抗微生物、肝脏和神经保护活性在内的生物学上有用的特性 (Płowuszyńska & Gliszczyńska, 2021)。

安全和危害

The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

未来方向

The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .

作用机制

Target of Action

3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid . Cinnamic acid and its derivatives are known to play a significant role in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .

Mode of Action

Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities, but specific interactions with its targets are yet to be elucidated.

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of many natural products . It’s involved in the phenylpropanoid bioconversion pathways, which are crucial for the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . .

Result of Action

Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities.

生化分析

Biochemical Properties

3-Bromo-4-methoxycinnamic acid plays a significant role in biochemical reactions. It acts as a reagent and an intermediate in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions of 3-Bromo-4-methoxycinnamic acid with these biomolecules are primarily through covalent bonding and hydrogen bonding, which influence the compound’s reactivity and stability .

Cellular Effects

3-Bromo-4-methoxycinnamic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. Additionally, 3-Bromo-4-methoxycinnamic acid affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-4-methoxycinnamic acid involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, 3-Bromo-4-methoxycinnamic acid has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-methoxycinnamic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-methoxycinnamic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-methoxycinnamic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, 3-Bromo-4-methoxycinnamic acid can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3-Bromo-4-methoxycinnamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic compounds. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, 3-Bromo-4-methoxycinnamic acid can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of 3-Bromo-4-methoxycinnamic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, 3-Bromo-4-methoxycinnamic acid can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

3-Bromo-4-methoxycinnamic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 3-Bromo-4-methoxycinnamic acid is crucial for its activity and function within the cell .

属性

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)